4-Nitrophenyl myo-inositol-1-phosphate

概要

説明

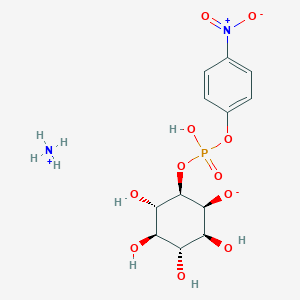

4-Nitrophenyl myo-inositol-1-phosphate is a chemical compound with the molecular formula C12H16NO12P It is a derivative of myo-inositol, a type of sugar alcohol, and is characterized by the presence of a nitrophenyl group attached to the inositol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl myo-inositol-1-phosphate typically involves the phosphorylation of myo-inositol followed by the introduction of the nitrophenyl group. One common method involves the reaction of myo-inositol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form myo-inositol-1-phosphate. This intermediate is then reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

化学反応の分析

Enzymatic Hydrolysis by Phospholipase C

4-NP-Ins1P serves as a water-soluble substrate for phosphatidylinositol-specific phospholipase C (PI-PLC), enabling direct spectrophotometric detection of enzymatic activity.

Key Reactions:

-

Hydrolysis Mechanism :

The reaction releases 4-nitrophenol, detectable at 410 nm (ε = 18,000 M⁻¹cm⁻¹) .

-

Kinetic Parameters :

Role in Phosphatase Studies

4-NP-Ins1P is also a substrate for myo-inositol-1-phosphatase (IMPase), a Li⁺-sensitive enzyme critical in inositol recycling.

Catalytic Features:

-

Substrate Specificity :

IMPase exhibits lower activity toward 4-NP-Ins1P compared to natural substrates like myo-inositol-1-phosphate. This is attributed to the 4-nitrophenyl group’s reduced capacity to stabilize transition states . -

Lithium Inhibition :

Mutagenesis Studies on Catalytic Residues

Lysine-36 (K36) in human IMPase is critical for polarizing catalytic metal ions.

Key Findings:

-

Wild-Type vs. K36Q Mutant :

Structural Insights and Mechanistic Implications

The 4-nitrophenyl group alters substrate-enzyme interactions:

科学的研究の応用

Enzymatic Assays

Substrate for PI-PLC

4-NPIP is primarily utilized as a substrate in the assay of phosphatidylinositol-specific phospholipase C (PI-PLC). The compound allows for the rapid and sensitive measurement of enzyme activity through spectrophotometric methods. For instance, studies have demonstrated that 4-NPIP can be used to assess the activity of PI-PLC from Bacillus cereus, with specific activities recorded at 77 and 150 µmol substrate cleaved per minute per mg of protein at varying concentrations . This application is crucial for understanding the enzymatic mechanisms involved in cellular signaling.

Chromogenic Properties

The chromogenic nature of 4-NPIP enables the visualization of enzymatic reactions, making it a valuable tool in biochemical assays. The release of 4-nitrophenol upon cleavage by PI-PLC can be quantitatively measured, facilitating the determination of enzyme kinetics and substrate specificity .

Therapeutic Research

Potential in Cancer Research

Recent studies suggest that myo-inositol and its derivatives, including 4-NPIP, may play a role in cancer chemoprevention. Research indicates that myo-inositol can suppress chronic active colitis and reduce the incidence of colitis-induced carcinogenesis in rodent models . Given that 4-NPIP is a derivative of myo-inositol, further exploration into its therapeutic potential could yield insights into its role in cancer prevention strategies.

Mechanistic Insights into Inflammation

The compound's involvement in modulating inflammatory responses has also been documented. For example, treatment with myo-inositol derivatives has shown to reduce nitro-oxidative stress markers in inflamed tissues, indicating a potential pathway through which 4-NPIP may exert protective effects against inflammatory diseases . This suggests that it could be investigated further for applications in treating inflammatory conditions.

Structural Studies and Drug Development

Synthesis and Structural Analysis

The synthesis of 4-NPIP involves modifying myo-inositol to replace the diacylglycerol moiety with a 4-nitrophenol group. This structural modification not only enhances its utility as an assay substrate but also opens avenues for designing new inhibitors or modulators targeting PI-PLC . Understanding the structure-activity relationship (SAR) of such compounds is essential for developing more effective therapeutic agents.

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Nitrophenyl myo-inositol-1-phosphate primarily involves its interaction with enzymes that hydrolyze phosphate esters. The compound serves as a substrate for these enzymes, which catalyze the cleavage of the phosphate ester bond, releasing 4-nitrophenol and myo-inositol-1-phosphate. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the release of 4-nitrophenol .

類似化合物との比較

Similar Compounds

Myo-inositol-1-phosphate: The parent compound without the nitrophenyl group.

4-Nitrophenyl phosphate: A simpler analog lacking the inositol moiety.

Myo-inositol-1,4,5-trisphosphate: A more complex inositol phosphate involved in cellular signaling.

Uniqueness

4-Nitrophenyl myo-inositol-1-phosphate is unique due to the combination of the inositol ring and the nitrophenyl group. This structure allows it to serve as a versatile tool in biochemical assays, providing both a phosphate group for enzymatic reactions and a chromogenic nitrophenyl group for easy detection and quantification .

生物活性

4-Nitrophenyl myo-inositol-1-phosphate (4-NP-myo-Inositol-1-P) is a synthetic analog of phosphatidylinositol, primarily used as a substrate for phosphatidylinositol-specific phospholipase C (PI-PLC). This compound has garnered attention due to its role in biochemical assays and potential implications in cellular signaling pathways.

Chemical Structure

The molecular structure of 4-NP-myo-Inositol-1-P can be represented as follows:

This compound features a nitrophenyl group that enhances its chromogenic properties, making it suitable for spectrophotometric assays.

Enzymatic Assays

4-NP-myo-Inositol-1-P serves as a chromogenic substrate for PI-PLC, facilitating the study of enzyme kinetics and activity. In a study by Shashidhar et al., the substrate was utilized to develop a sensitive assay for PI-PLC from Bacillus cereus. The results indicated that the enzymatic cleavage of this substrate was linear with respect to time and enzyme concentration, demonstrating its efficacy as a tool for measuring enzyme activity .

Table 1: Kinetic Parameters of 4-NP-myo-Inositol-1-P with PI-PLC

| Parameter | Value |

|---|---|

| Specific Activity | 77 - 150 µmol/min/mg protein at 1 - 2 mM substrate concentration |

| Detection Limit | < 50 ng enzyme |

| Stability | Stable for 6 months at -20°C |

The mechanism by which PI-PLC acts on 4-NP-myo-Inositol-1-P involves hydrolysis, resulting in the release of inositol phosphates. This process is crucial for generating second messengers in cellular signaling pathways. The compound's structure allows it to mimic natural substrates, thus providing insights into enzyme mechanisms and interactions .

Case Studies

- Kinetic Analysis : A detailed kinetic analysis revealed that the interaction between 4-NP-myo-Inositol-1-P and PI-PLC exhibited allosteric characteristics, indicating that multiple binding sites may influence the enzymatic activity. The Hill coefficient ranged from 1.2 to 1.5, suggesting cooperative binding .

- NMR Studies : Recent advancements using NMR spectroscopy have allowed researchers to investigate the metabolism of inositol phosphates in cellular environments. Studies employing labeled myo-inositol demonstrated that high concentrations of various inositol phosphates, including derivatives of 4-NP-myo-Inositol-1-P, could be detected under physiological conditions .

Applications

4-NP-myo-Inositol-1-P has significant applications in:

- Biochemical Assays : As a standard substrate for measuring PI-PLC activity.

- Drug Development : Understanding the role of inositol phosphates in signaling pathways can aid in developing therapeutic agents targeting related diseases.

特性

IUPAC Name |

azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHOSGCTUVQPRG-CZVFWDMWSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162152 | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142741-72-8 | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。